molecular formula C5H2Cl2OS B1331484 4,5-Dichlorothiophene-3-carbaldehyde CAS No. 61200-59-7

4,5-Dichlorothiophene-3-carbaldehyde

Cat. No. B1331484
CAS RN: 61200-59-7
M. Wt: 181.04 g/mol
InChI Key: JTXSCOQHYKKFMH-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-3-carbaldehyde is a chemical compound used in various scientific experiments and research. It has a molecular weight of 181.04 and is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4,5-dichloro-3-thiophenecarbaldehyde . The InChI code is 1S/C5H2Cl2OS/c6-4-3 (1-8)2-9-5 (4)7/h1-2H .


Physical And Chemical Properties Analysis

4,5-Dichlorothiophene-3-carbaldehyde is a powder . It has a molecular weight of 181.04 . The compound’s storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis

4,5-Dichlorothiophene-3-carbaldehyde is used in the synthesis of various chemical compounds . It’s a key ingredient in several condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions are significant for producing a variety of thiophene derivatives .

Pharmaceutical Research

Thiophene-based analogs, such as 4,5-Dichlorothiophene-3-carbaldehyde, have attracted the attention of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Compounds with a thiophene ring system, like 4,5-Dichlorothiophene-3-carbaldehyde, exhibit anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is a known nonsteroidal anti-inflammatory drug .

Anticancer Properties

Thiophene derivatives, including 4,5-Dichlorothiophene-3-carbaldehyde, have shown anticancer properties . This makes them a subject of interest in cancer research .

Material Science

Thiophene-mediated molecules, including 4,5-Dichlorothiophene-3-carbaldehyde, have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This makes 4,5-Dichlorothiophene-3-carbaldehyde valuable in industries that deal with metals and other materials prone to corrosion .

Safety and Hazards

The compound has several hazard statements: H302, H315, H317, H319, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4,5-dichlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-4-3(1-8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXSCOQHYKKFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355983
Record name 4,5-dichlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichlorothiophene-3-carbaldehyde

CAS RN

61200-59-7
Record name 4,5-Dichloro-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61200-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dichlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichlorothiophene-3-carbaldehyde
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